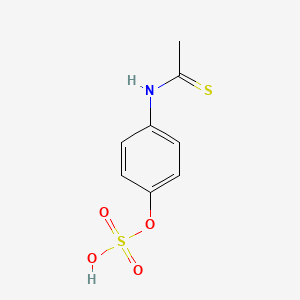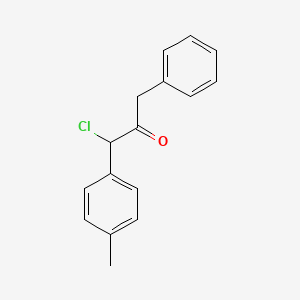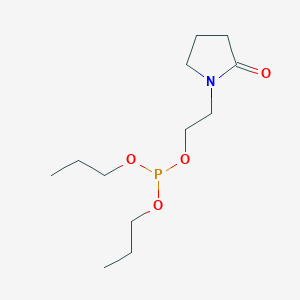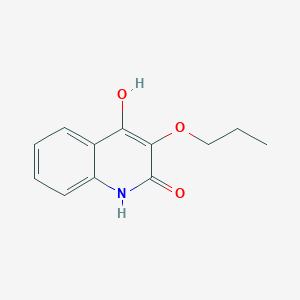![molecular formula C12H18N6O2S B14380491 N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea CAS No. 88090-83-9](/img/structure/B14380491.png)
N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a complex organic compound that features a purine derivative linked to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves multiple steps One common approach is to start with the purine derivative, which is then reacted with a butylthiol compound to introduce the sulfanyl group This intermediate is subsequently reacted with an isocyanate derivative to form the urea linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The urea linkage may enhance binding affinity through hydrogen bonding interactions. The sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Uniqueness
N-(2-Hydroxyethyl)-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, sulfanyl linkage, and urea moiety together with the purine core makes it a versatile compound for various applications.
特性
CAS番号 |
88090-83-9 |
|---|---|
分子式 |
C12H18N6O2S |
分子量 |
310.38 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C12H18N6O2S/c19-5-4-14-12(20)13-3-1-2-6-21-11-9-10(16-7-15-9)17-8-18-11/h7-8,19H,1-6H2,(H2,13,14,20)(H,15,16,17,18) |
InChIキー |
RASNGQMBQIKKQN-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCCNC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)






![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
